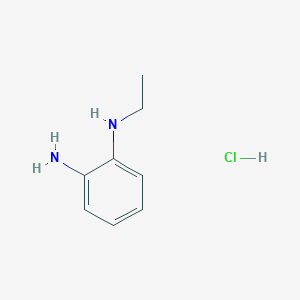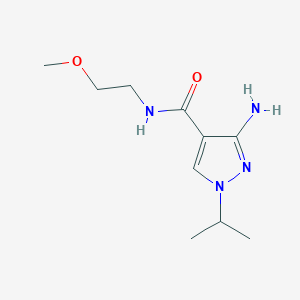
3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of an amino group, a butyl chain, a fluoroethyl group, and a carboxamide group attached to the pyrazole ring. Such compounds are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrazole Ring: Starting from hydrazine and a suitable diketone to form the pyrazole ring.
Introduction of the Fluoroethyl Group: Using a fluoroethylating agent to introduce the fluoroethyl group.
Amination: Introducing the amino group through nucleophilic substitution or amination reactions.
Carboxamide Formation: Converting a carboxylic acid derivative to the carboxamide group using reagents like ammonia or amines.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing catalysts to increase yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyrazole ring.
Reduction: Reduction reactions can occur at the carboxamide group or the fluoroethyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Oxidized derivatives of the amino group or pyrazole ring.
Reduction Products: Reduced forms of the carboxamide or fluoroethyl groups.
Substitution Products: Substituted pyrazole derivatives with various functional groups.
科学的研究の応用
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” may have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular processes and pathways.
Industrial Applications: Use in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of “3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The fluoroethyl group may enhance its binding affinity or selectivity towards certain targets.
類似化合物との比較
Similar Compounds
3-Amino-1H-pyrazole-4-carboxamide: Lacks the butyl and fluoroethyl groups.
N-Butyl-1H-pyrazole-4-carboxamide: Lacks the amino and fluoroethyl groups.
1-(2-Fluoroethyl)-1H-pyrazole-4-carboxamide: Lacks the amino and butyl groups.
Uniqueness
“3-Amino-N-butyl-1-(2-fluoroethyl)-1H-pyrazole-4-carboxamide” is unique due to the combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs.
特性
分子式 |
C10H17FN4O |
|---|---|
分子量 |
228.27 g/mol |
IUPAC名 |
3-amino-N-butyl-1-(2-fluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H17FN4O/c1-2-3-5-13-10(16)8-7-15(6-4-11)14-9(8)12/h7H,2-6H2,1H3,(H2,12,14)(H,13,16) |
InChIキー |
GEZDMLFZFQQURG-UHFFFAOYSA-N |
正規SMILES |
CCCCNC(=O)C1=CN(N=C1N)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(1-methyl-1H-pyrazol-3-yl)methyl]amino}butan-1-ol](/img/structure/B11733517.png)
![N-{[4-(dimethylamino)phenyl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine](/img/structure/B11733521.png)
![2-({[3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11733544.png)
![N-[(Z)-N'-hydroxycarbamimidoyl]benzamide](/img/structure/B11733549.png)

![3-({[(1-Ethyl-1H-pyrazol-3-YL)methyl]amino}methyl)phenol](/img/structure/B11733552.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine](/img/structure/B11733553.png)
![2-[2-(2-Aminoethoxy)phenoxy]ethan-1-amine hydrochloride](/img/structure/B11733561.png)
![N-[(2,5-difluorophenyl)methyl]-1-ethyl-1H-pyrazol-4-amine](/img/structure/B11733563.png)

![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B11733572.png)
![1-ethyl-3-methyl-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11733574.png)


